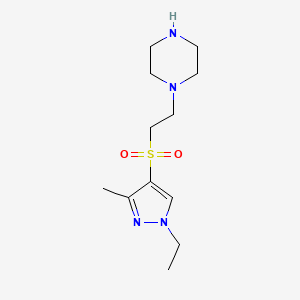

1-(2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

Descripción

This compound features a piperazine core linked via a sulfonylethyl group to a 1-ethyl-3-methyl-substituted pyrazole ring.

Propiedades

Fórmula molecular |

C12H22N4O2S |

|---|---|

Peso molecular |

286.40 g/mol |

Nombre IUPAC |

1-[2-(1-ethyl-3-methylpyrazol-4-yl)sulfonylethyl]piperazine |

InChI |

InChI=1S/C12H22N4O2S/c1-3-16-10-12(11(2)14-16)19(17,18)9-8-15-6-4-13-5-7-15/h10,13H,3-9H2,1-2H3 |

Clave InChI |

MJMNKFHTRWTZDI-UHFFFAOYSA-N |

SMILES canónico |

CCN1C=C(C(=N1)C)S(=O)(=O)CCN2CCNCC2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 1-(2-((1-Etil-3-metil-1H-pirazol-4-il)sulfonil)etil)piperazina normalmente implica varios pasos:

Formación del Anillo de Pirazol: El anillo de pirazol se puede sintetizar a través de la ciclocondensación de hidracina con un compuesto 1,3-dicarbonílico.

Reacciones de Sustitución: Los grupos etil y metil se introducen a través de reacciones de alquilación.

Sulfonilación: El grupo sulfonil se agrega a través de una reacción de sulfonación, a menudo utilizando reactivos como los cloruros de sulfonilo.

Introducción de Piperazina: El paso final implica la reacción del pirazol sulfonilado con piperazina en condiciones adecuadas.

Métodos de Producción Industrial

La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas.

Análisis De Reacciones Químicas

Tipos de Reacciones

1-(2-((1-Etil-3-metil-1H-pirazol-4-il)sulfonil)etil)piperazina puede sufrir varias reacciones químicas:

Oxidación: El compuesto se puede oxidar utilizando agentes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: La reducción se puede lograr utilizando reactivos como el hidruro de aluminio y litio.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Hidruro de aluminio y litio, borohidruro de sodio.

Sustitución: Haluros de alquilo, cloruros de sulfonilo.

Productos Principales

Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede conducir a la formación de alcoholes o aminas .

Aplicaciones Científicas De Investigación

Pharmacological Studies

The compound has been investigated for various pharmacological applications, including:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential : In vitro studies have shown that the compound can induce cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have reported IC50 values indicating significant cytotoxicity in HeLa and MCF-7 cell lines.

Neuropharmacology

Given its structural features, particularly the piperazine ring, the compound is being explored for neuropharmacological applications. It may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is influenced by its structural components. Variations in substituents on the piperazine ring or alterations in the pyrazole moiety can enhance receptor binding affinity and bioactivity.

Case Studies

Several case studies have highlighted specific applications of this compound:

| Case Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Antimicrobial | Demonstrated an IC90 of 4.00 µM against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent. |

| Case Study 2 | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures, supporting its use in neurodegenerative disease research. |

The compound's biological activities have been documented through various studies:

In Vitro Studies

A series of in vitro assays have evaluated the efficacy of this compound against different cell lines:

| Study | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 15.3 | Significant cytotoxicity observed |

| Study B | MCF-7 (breast cancer) | 20.5 | Moderate activity; further optimization needed |

| Study C | HepG2 (liver cancer) | 12.8 | High selectivity index |

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:

- Absorption and Metabolism : The compound demonstrated favorable absorption characteristics with a half-life suitable for therapeutic use.

- Toxicity Profile : Acute toxicity studies indicated a safe profile at therapeutic doses, with no significant adverse effects observed in animal models.

Mecanismo De Acción

El mecanismo de acción de 1-(2-((1-Etil-3-metil-1H-pirazol-4-il)sulfonil)etil)piperazina implica su interacción con dianas moleculares específicas. El grupo sulfonil puede formar fuertes interacciones con las proteínas, potencialmente inhibiendo la actividad enzimática o modulando la función del receptor . El anillo de piperazina puede mejorar la capacidad del compuesto para atravesar las membranas celulares, aumentando su biodisponibilidad .

Comparación Con Compuestos Similares

Data Table: Comparative Analysis of Key Compounds

Actividad Biológica

1-(2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₃H₂₁N₃O₄S

- Molecular Weight : 315.39 g/mol

- CAS Number : 925200-03-9

Mechanisms of Biological Activity

The biological activity of pyrazole derivatives, including 1-(2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine, can be attributed to several mechanisms:

- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR. The compound's ability to inhibit these pathways is crucial for its potential use in cancer therapy .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives exhibit potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In particular, studies have demonstrated that certain derivatives possess a high selectivity index against COX-2, making them promising candidates for treating inflammatory diseases .

- Antimicrobial Activity : Some studies have reported that pyrazole compounds demonstrate antimicrobial effects against various pathogens. This activity is often linked to their ability to disrupt microbial cell functions .

Antitumor Activity

A study investigated the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with a pyrazole moiety exhibited significant cytotoxicity and enhanced efficacy when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types .

Anti-inflammatory Activity

In a series of experiments assessing the anti-inflammatory potential of pyrazole derivatives, compounds were evaluated using the carrageenan-induced rat paw edema model. The most effective derivatives showed an edema inhibition percentage significantly higher than that of standard drugs like celecoxib. Notably, some compounds demonstrated minimal ulcerogenic effects, indicating a favorable safety profile .

Antimicrobial Studies

Research has shown that certain pyrazole derivatives possess notable antifungal activity against various phytopathogenic fungi. These findings highlight the potential application of these compounds in agricultural settings as biopesticides or fungicides .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.